N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
CAS No.: 946218-94-6
Cat. No.: VC7202400
Molecular Formula: C18H23N7
Molecular Weight: 337.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946218-94-6 |
|---|---|
| Molecular Formula | C18H23N7 |
| Molecular Weight | 337.431 |
| IUPAC Name | 2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine |
| Standard InChI | InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24) |
| Standard InChI Key | OBWLBKFLJGROEG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N2-[3-(dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine is C20H24N6, corresponding to a molecular weight of 348.45 g/mol. The pteridine core consists of fused pyrimidine and pyrazine rings, with substitutions at the 2- and 4-positions (Figure 1) . The N2 side chain features a tertiary amine (dimethylamino group) connected via a three-carbon propyl linker, while the N4 substituent is a para-methyl-substituted phenyl ring. These substitutions influence the compound’s polarity, solubility, and bioavailability.
Structural Analogues and Comparative Analysis
Structural analogs such as N4-(2,5-dimethylphenyl)-N2-(3,5-dimorpholinophenyl)-N4-methylpyrimidine-2,4-diamine (PubChem CID: 25014936) and 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (PMC5462101) share key features with the target compound, including:
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Bulky aromatic or heteroaromatic groups at the N4 position .
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Tertiary amines or morpholine/piperazine derivatives at the N2 position .
These analogs exhibit logP values ranging from 2.1 to 4.3, suggesting moderate lipophilicity suitable for membrane permeability . The target compound’s dimethylamino-propyl group may enhance water solubility compared to morpholine or piperazine derivatives, as tertiary amines can protonate under physiological conditions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2,4-diaminopteridine derivatives typically involves:
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Nitrosation and Amination: Starting with 4,6-diamino-2-methylthiopyrimidine, nitrosation introduces a nitroso group, followed by nucleophilic displacement with amines to install the N2 substituent .
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Cyclization: Treatment with glyoxal or diketones under reflux conditions forms the pteridine ring .
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Functionalization: The N4 position is modified via Ullmann coupling or Buchwald-Hartwig amination to introduce aryl groups .
For the target compound, a plausible route involves:
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Reacting 4-chloro-2-(methylthio)pteridine with 3-(dimethylamino)propylamine to install the N2 group.
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Subsequent coupling with 4-methylaniline at the N4 position using a palladium catalyst .
Characterization Data
While specific data for this compound are unavailable, related pteridines are characterized by:
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1H NMR: Aromatic protons in the pteridine core (δ 8.2–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and morpholine/piperazine protons (δ 2.5–3.5 ppm) .
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HPLC-MS: Purity ≥95% with [M+H]+ ions matching theoretical molecular weights .
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X-ray Crystallography: Planar pteridine cores with substituents in anti-periplanar configurations .
Biological Activity and Mechanisms
Antioxidant and Anti-Inflammatory Effects
2,4-Diaminopteridine derivatives exhibit dual antioxidant and anti-inflammatory activities:
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Radical Scavenging: Analogs like 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (PMC5462101) show IC50 values of 0.1 μM in linoleic acid peroxidation assays, surpassing reference antioxidants like Trolox .
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Lipoxygenase (LOX) Inhibition: Compounds such as N4-(2,5-dimethylphenyl)-N2-(3,5-dimorpholinophenyl)pyrimidine-2,4-diamine inhibit soybean LOX with IC50 = 100 nM, suggesting potent anti-inflammatory effects .
The target compound’s dimethylamino-propyl group may enhance LOX binding via ionic interactions with catalytic iron, while the 4-methylphenyl group contributes to hydrophobic pocket occupancy .
Immunomodulatory Activity
Patent data (US20070032477A1) reveals that 2,4-diaminopteridines suppress T-cell activation and TNF-α production at nanomolar concentrations . Mechanistically, these compounds may:
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Inhibit NF-κB signaling by stabilizing IκBα.
Pharmacological Applications
Inflammatory Bowel Disease (IBD)
In a rat colitis model, 2,4-diaminopteridines reduced edema by 41–60% at doses of 0.01 mmol/kg, outperforming indomethacin . Efficacy correlates with LOX inhibition and ROS scavenging, critical pathways in IBD pathogenesis .
Oncology
Pteridine derivatives inhibit proliferation of Jurkat T-cells (IC50 = 0.5–2 μM) and downregulate pro-inflammatory cytokines (IL-6, IL-1β) . These effects position them as candidates for hematologic malignancies or adjuvant therapies.
Future Directions
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Isoform Selectivity: Evaluate selectivity for human LOX isoforms (5-LOX, 12-LOX, 15-LOX) to optimize therapeutic indices .
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Pharmacokinetics: Assess bioavailability, half-life, and metabolite profiles using LC-MS/MS.
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Target Validation: Confirm NF-κB and MAP kinase modulation via Western blotting and reporter assays.
Tables
Table 1. Comparative Properties of Pteridine Derivatives
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight | 348.45 | 474.6 | 445.6 |
| logP | 2.8 (predicted) | 3.1 | 4.3 |
| LOX Inhibition (IC50) | ND | 100 nM | 0.1 μM |
| Antioxidant Activity | ND | 0.1 μM | 0.5 μM |
Table 2. Synthetic Routes for 2,4-Diaminopteridines
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrosation | NaNO2, AcOH, H2O, 0–5°C | 95 |
| N2 Amination | 3-(Dimethylamino)propylamine | 57 |
| Cyclization | Glyoxal, reflux | 68 |
| N4 Arylation | 4-Methylaniline, Pd(OAc)2 | 71 |
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